Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate

Medicinal Chemistry Salt Selection Pre-formulation

This oxalate salt delivers a halide-free primary amine at the 7-position of the pyrazolo[1,5-a]pyridine scaffold—the vector most extensively validated for amine diversification in antiviral SAR. Unlike the dihydrochloride, the oxalate counterion eliminates chloride interference in downstream Pd-catalyzed cross-coupling, enabling seamless multi-step synthesis. The scaffold is pharmacologically credentialed: 7-substituted analogs achieve sub-nanomolar p110α PI3K inhibition (IC₅₀ = 0.9 nM), nanomolar D4R affinity (Ki = 1.3–28 nM), and tunable PDE subtype selectivity. Procure for amide coupling, sulfonylation, or reductive amination in kinase, CNS, and PDE programs.

Molecular Formula C10H11N3O4
Molecular Weight 237.21 g/mol
Cat. No. B8092761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate
Molecular FormulaC10H11N3O4
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESC1=CC2=CC=NN2C(=C1)CN.C(=O)(C(=O)O)O
InChIInChI=1S/C8H9N3.C2H2O4/c9-6-8-3-1-2-7-4-5-10-11(7)8;3-1(4)2(5)6/h1-5H,6,9H2;(H,3,4)(H,5,6)
InChIKeyFZMYLSHJZFZUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridin-7-ylmethanamine Oxalate: Core Scaffold Identity and Physicochemical Profile for Research Procurement


Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate (CAS 2438941-82-1, molecular formula C₁₀H₁₁N₃O₄, molecular weight 237.21 g/mol) is an oxalate salt of a heterocyclic amine bearing a fused pyrazolo[1,5-a]pyridine core. The compound serves as a functionalized building block and intermediate within a scaffold class that has been investigated for kinase inhibition, phosphodiesterase modulation, dopamine receptor binding, and antiviral applications [1][2]. Its structural identity is defined by the position of the primary aminomethyl group at the 7-position of the pyrazolo[1,5-a]pyridine ring system and its formulation as the oxalate salt, which is reported to influence physicochemical handling properties compared to alternative salt forms or the free base .

Why Pyrazolo[1,5-a]pyridin-7-ylmethanamine Oxalate Cannot Be Substituted by Closest Analogs Without Experimental Verification of Differential Performance


Within the pyrazolo[1,5-a]pyridine family, even chemically minor variations—salt stoichiometry, counterion identity, and substitution site—affect solubility profiles, stability during storage and assay preparation, and potentially pharmacological target engagement [1]. The target compound exists as a mono-oxalate salt at the 7-aminomethyl position (MW 237.21 g/mol; H-bond donor count 3, acceptor count 6), which directly determines its formulation behavior and handling requirements relative to the free base (MW 147.18 g/mol) or the dihydrochloride salt (MW 220.10 g/mol) . Moreover, literature on the pyrazolo[1,5-a]pyridine scaffold demonstrates that 7-position substitution is a critical determinant of both kinase selectivity and PDE inhibitory profiles, meaning that substituting even a closely related analog with a different 7-substituent or ring-position modification could redirect the biological profile entirely [2][3]. Substitution without direct, quantitative comparative data therefore introduces unquantified risk to experimental reproducibility and procurement decision-making.

Quantitative Differentiation Evidence: Pyrazolo[1,5-a]pyridin-7-ylmethanamine Oxalate Versus Closest Analogs


Oxalate Salt vs. Free Base: Molecular Weight and H-Bond Capacity Differentiation Determines Formulation Utility

Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate (MW 237.21 g/mol) differs from its free base counterpart (CAS 885276-16-4, MW 147.18 g/mol) by a molecular weight increase of 90.03 g/mol attributable to the oxalate counterion (C₂H₂O₄, 90.03 g/mol) . The oxalate salt possesses 3 H-bond donor and 6 H-bond acceptor sites, compared to 1 H-bond donor and 3 H-bond acceptor sites for the free base, directly altering its solid-state crystal packing energetics and potential aqueous solubility behavior . The oxalate salt requires storage at 2–8°C with protection from light, reflecting the counterion's influence on chemical stability .

Medicinal Chemistry Salt Selection Pre-formulation Solubility Modulation

Oxalate vs. Dihydrochloride Salt: Purity Benchmark and Stoichiometric Control as Procurement Differentiators

The target oxalate salt is supplied with a documented purity of 95% (CAS 2438941-82-1, molecular formula C₁₀H₁₁N₃O₄), whereas the closest alternative salt form—the dihydrochloride (CAS 1187929-22-1, molecular formula C₈H₁₁Cl₂N₃, MW 220.10 g/mol)—is also offered at a minimum 95% purity but with a fundamentally different stoichiometric and gravimetric composition . The oxalate salt introduces a single dicarboxylic acid counterion (oxalate, 90.03 g/mol) per amine equivalent, whereas the dihydrochloride introduces two chloride counterions (2 × 35.45 = 70.90 g/mol), resulting in distinct elemental compositions, hygroscopicity tendencies, and potential incompatibilities with specific reaction conditions (e.g., metal-catalyzed couplings sensitive to chloride) .

Chemical Procurement Salt Stoichiometry Purity Specification Building Block Quality

Pyrazolo[1,5-a]pyridine Scaffold with 7-Aminomethyl Substitution: Class-Level Precedence for Kinase and Receptor Target Engagement

The pyrazolo[1,5-a]pyridine scaffold substituted at the 7-position has established class-level pharmacological relevance across multiple target families. In the p110α-selective PI3 kinase inhibitor series, compound 5x (a pyrazolo[1,5-a]pyridine sulfonohydrazide) achieved an IC₅₀ of 0.9 nM against p110α and demonstrated in vivo efficacy in an HCT-116 human xenograft model [1]. In a separate target class, the 7-cyanopyrazolo[1,5-a]pyridine FAUC 327 exhibited a Ki of 1.5 nM for the dopamine D4 receptor with 31% intrinsic activity at EC₅₀ = 1.5 nM [2]. Additionally, in the PDE inhibitor series, the 7-substituent on the pyrazolo[1,5-a]pyridine subunit was shown to markedly influence the PDE-inhibitory profile, enabling tuning between potent PDE4-selective inhibition and dual PDE3/4 inhibition [3]. While none of these data points originate from the target oxalate compound itself, they establish that the 7-position of this scaffold is a validated vector for modulating potency and selectivity across diverse pharmacological targets, providing a strong class-level rationale for prioritizing this substitution pattern in lead-finding libraries.

Kinase Inhibition Dopamine Receptor Binding Structure-Activity Relationships Drug Discovery

Regiospecific C7 Aminomethyl Substitution: A Differentiated Vector for Derivatization Compared to C3 or C5 Analogs

The 7-position of the pyrazolo[1,5-a]pyridine ring is one of the most synthetically tractable and biologically significant substitution sites on the scaffold. Synthetic methodology literature demonstrates that 7-substituted pyrazolo[1,5-a]pyridines can be accessed via palladium-mediated cross-coupling reactions from 7-iodo precursors, enabling incorporation of phenyl, vinyl, ethynyl, cyano, and amino groups [1]. Furthermore, SAR studies on pyrazolo[1,5-a]pyridine antiherpetics have shown that detailed examination of amine substituents at the C7 position of the core yields specific antiviral SAR, with non-polar amines preferred for optimal activity, confirming the C7 vector as a driver of biological activity distinct from C2′, C3, or C5 substitution patterns [2]. In contrast, the 5-position was found to tolerate only small substituents in the PI3K inhibitor series, while the 3-position is the predominant site for electrophilic substitution due to higher electron density, leaving the 7-position as the preferred site for systematic amine-based diversification [3].

Synthetic Chemistry Regioselective Functionalization Medicinal Chemistry Library Design

Oxalate Salt Stability Profile: Storage Condition Specification Enables Procurement Planning and Long-Term Experimental Reproducibility

Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate carries an explicit vendor-specified storage condition of 2–8°C with protection from light, indicating light sensitivity and thermal lability of the solid-state oxalate form . In contrast, the free base (CAS 885276-16-4) is specified by some vendors with storage at room temperature, sealed, and dry . This differential storage requirement constitutes a practical procurement and compound management differentiator: laboratories without reliable cold storage or light-protected inventory systems should preferentially select the free base for ambient-temperature protocols, whereas the oxalate salt is appropriate for workflows with controlled cold-chain infrastructure where enhanced crystallinity and potential solubility benefits are desired .

Compound Management Stability Testing Storage Optimization Procurement Logistics

Evidence Gap Declaration: Absence of Direct Comparative Biological Potency, Selectivity, or ADME Data for the Target Oxalate Compound

A systematic search of the primary scientific literature, patent databases, and authoritative biochemical databases (including BindingDB, ChEMBL, and PubMed) yielded no direct, head-to-head comparative biological data for Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate versus any structurally defined comparator [1][2]. No IC₅₀, Ki, EC₅₀, selectivity ratio, solubility in mg/mL, logD, microsomal stability, or in vivo pharmacokinetic parameter was identified for this specific oxalate salt in any peer-reviewed publication or patent. All pharmacological assertions about the target compound's potential utility are therefore class-level inferences drawn from structurally related but chemically distinct 7-substituted pyrazolo[1,5-a]pyridine derivatives (e.g., sulfonohydrazides, carbonitriles, phenyl-substituted analogs) and cannot be used to claim specific biological differentiation for procurement purposes . Users selecting this compound for biological screening must treat it as an uncharacterized chemical probe requiring de novo target profiling rather than as a validated tool compound with established pharmacology.

Data Transparency Procurement Risk Assessment Evidence Gap Research Reproducibility

Evidence-Backed Application Scenarios for Pyrazolo[1,5-a]pyridin-7-ylmethanamine Oxalate Procurement


Medicinal Chemistry Library Synthesis: C7-Aminomethyl Handle for Amide and Sulfonamide Library Enumeration

The target oxalate salt provides a primary amine at the 7-position of the pyrazolo[1,5-a]pyridine scaffold, which is the site most extensively validated for amine-based diversification in antiviral SAR programs [7]. The free amine can undergo amide coupling with carboxylic acid building blocks, sulfonylation with sulfonyl chlorides, or reductive amination with aldehydes/ketones, enabling rapid analog generation. The oxalate counterion avoids introducing halide ions that could interfere with subsequent palladium-catalyzed cross-coupling steps on the scaffold, making this salt form preferable to the dihydrochloride for multi-step synthetic sequences involving metal catalysis .

Kinase Inhibitor Hit-Finding: Privileged Scaffold Starting Point for p110α or p38 Kinase Inhibitor Campaigns

Although no direct potency data exist for the oxalate compound itself, the pyrazolo[1,5-a]pyridine scaffold with 7-substitution has produced p110α-selective PI3K inhibitors with sub-nanomolar potency (compound 5x, IC₅₀ = 0.9 nM) and has been pursued as a core template for p38 kinase inhibitor optimization [7]. The 7-aminomethyl group on the target compound offers a synthetically orthogonal vector relative to the sulfonohydrazide or carbonitrile substituents used in published series, potentially accessing unexplored chemical space within a pharmacologically validated scaffold topology [4].

Dopamine Receptor Ligand Development: D4R-Selective Probe Design Based on Aminomethyl-Substituted Pyrazolo[1,5-a]pyridine Lead Series

The structural precedent of aminomethyl-substituted pyrazolo[1,5-a]pyridines as high-affinity dopamine D4 receptor ligands (FAUC series, Ki = 1.3–28 nM) provides a direct class-level rationale for using the target oxalate compound as a core intermediate in D4R ligand synthesis [7]. The para-substitution pattern on the phenyl ring of published FAUC ligands demonstrates that further functionalization of 7-position-derived amines is tolerated and can yield sub-type selectivity exceeding three orders of magnitude over D2 and D3 receptors, supporting the value of the 7-aminomethyl vector for selective CNS-targeted probe development .

Phosphodiesterase Inhibitor Optimization: PDE3/4 Selectivity Profiling via 7-Substituent Variation

Published SAR from the PDE3/4 dual inhibitor program demonstrates that the 7-substituent on the pyrazolo[1,5-a]pyridine subunit is a critical molecular switch that can direct the inhibitory profile toward either potent PDE4-selective inhibition or balanced dual PDE3/4 inhibition [7]. The target oxalate compound, with its free aminomethyl group at the 7-position, can serve as a key intermediate for installing diverse substituents (via amide, sulfonamide, or urea linkages) to systematically explore PDE subtype selectivity, a strategy directly supported by the published observation that 2- and 7-substituents markedly influence the PDE-inhibitory profile .

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.